

# Application Notes: Dimethyl Cyclohexane-1,2-dicarboxylate as a Potential Fragrance Intermediate

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## Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B7819439*

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Disclaimer: Based on extensive literature and patent searches, **Dimethyl cyclohexane-1,2-dicarboxylate** is not currently recognized as a common or established fragrance intermediate in the perfumery industry. The following application notes and protocols are presented as a theoretical exploration of its potential use, based on general chemical principles for the synthesis of fragrance compounds.

## Introduction

**Dimethyl cyclohexane-1,2-dicarboxylate** is a diester of cyclohexanedicarboxylic acid. While not directly used for its olfactory properties, its chemical structure presents a potential synthetic pathway to fragrance ingredients, particularly through its conversion to other functional groups. The cyclohexane ring is a common motif in various synthetic fragrance molecules, often contributing to woody, floral, or fruity notes.

This document outlines a hypothetical application of **Dimethyl cyclohexane-1,2-dicarboxylate** as a precursor to 1,2-cyclohexanedimethanol and its subsequent ester derivatives, which are classes of compounds that could potentially possess desirable fragrance characteristics.

## Physicochemical Properties

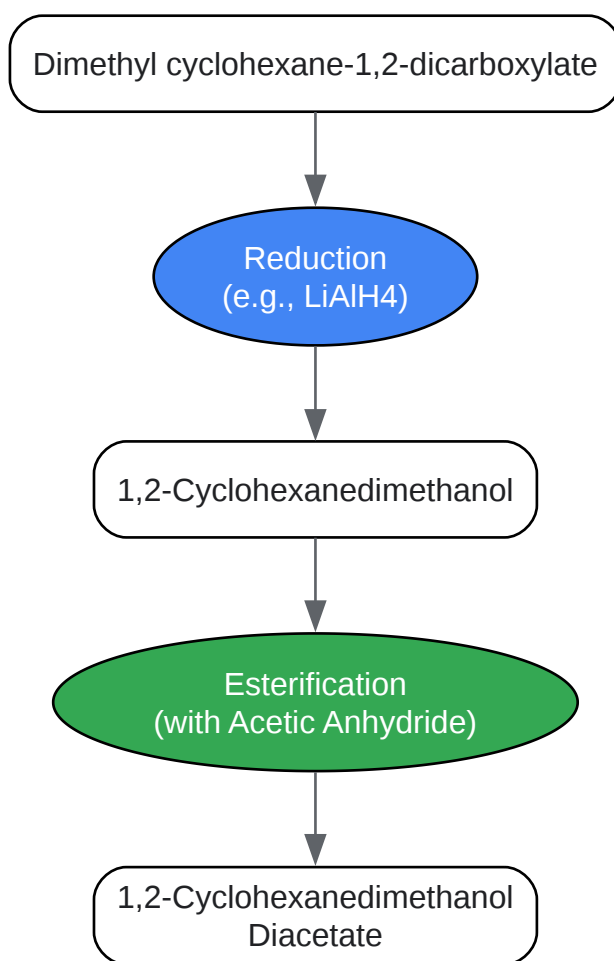
A summary of the key physicochemical properties of **Dimethyl cyclohexane-1,2-dicarboxylate** is presented in Table 1.

Table 1: Physicochemical Properties of **Dimethyl Cyclohexane-1,2-dicarboxylate**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub>	[1]
Molecular Weight	200.23 g/mol	[1]
Appearance	Colorless to yellowish liquid	[2]
Boiling Point	75 °C @ 0.8 mmHg	[3]
Density	1.10 g/cm <sup>3</sup>	[3]
Refractive Index	1.4520-1.4560	[3]
Solubility	Soluble in organic solvents (e.g., ethers, alcohols), insoluble in water	[2]
CAS Number (trans-isomer)	3205-35-4	[4]
CAS Number (cis-isomer)	1687-29-2	

## Hypothetical Synthetic Pathways

The primary hypothetical route for utilizing **Dimethyl cyclohexane-1,2-dicarboxylate** as a fragrance intermediate involves its reduction to 1,2-cyclohexanedimethanol. This diol can then be further derivatized, for example, through esterification, to produce compounds with potential fragrance value.



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Caption: Hypothetical synthesis of a potential fragrance ester from **Dimethyl cyclohexane-1,2-dicarboxylate**.

## Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and evaluation of potential fragrance compounds derived from **Dimethyl cyclohexane-1,2-dicarboxylate**.

### Protocol 1: Reduction of Dimethyl Cyclohexane-1,2-dicarboxylate to 1,2-Cyclohexanedimethanol

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride (LiAlH<sub>4</sub>).

#### Materials:

- **Dimethyl cyclohexane-1,2-dicarboxylate**
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
- Suspend 7.6 g (0.2 mol) of  $\text{LiAlH}_4$  in 150 mL of anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
- Dissolve 20.0 g (0.1 mol) of **Dimethyl cyclohexane-1,2-dicarboxylate** in 50 mL of anhydrous diethyl ether and add it dropwise to the  $\text{LiAlH}_4$  suspension over 1 hour with stirring.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

- Cool the reaction mixture in an ice bath. Cautiously add 8 mL of water dropwise to quench the excess  $\text{LiAlH}_4$ , followed by 8 mL of 15% sodium hydroxide solution, and then 24 mL of water.
- Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
- Combine the filtrate and the ether washings, and wash sequentially with 10% sulfuric acid, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield crude 1,2-cyclohexanedimethanol.
- Purify the product by vacuum distillation or recrystallization.

Expected Yield and Purity:

Parameter	Expected Value
Theoretical Yield	14.4 g
Typical Experimental Yield	80-90%
Purity (by GC-MS)	>95%

## Protocol 2: Esterification of 1,2-Cyclohexanedimethanol to 1,2-Cyclohexanedimethanol Diacetate

This protocol details the conversion of the diol to its diacetate ester, a potential fragrance compound.

Materials:

- 1,2-Cyclohexanedimethanol (from Protocol 1)
- Acetic anhydride
- Pyridine (as catalyst)

- Diethyl ether
- 5% Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of 1,2-cyclohexanedimethanol in 50 mL of pyridine.
- Cool the solution in an ice bath and add 22.5 g (0.22 mol) of acetic anhydride dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).
- Combine the organic extracts and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
- Purify the resulting crude 1,2-cyclohexanedimethanol diacetate by vacuum distillation.

Expected Yield and Purity:

Parameter	Expected Value
Theoretical Yield	22.8 g
Typical Experimental Yield	75-85%
Purity (by GC-MS)	>97%

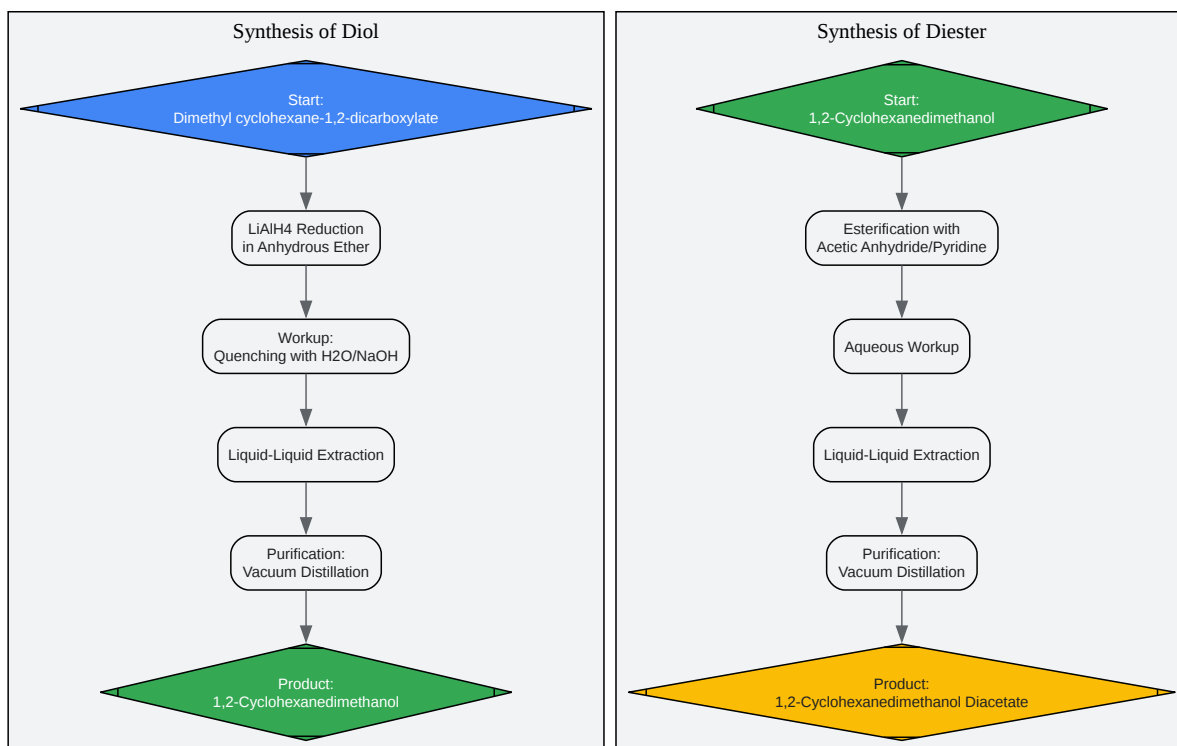
## Olfactory Evaluation (Hypothetical)

The synthesized 1,2-cyclohexanedimethanol diacetate would need to be evaluated by a trained sensory panel to determine its odor profile. Based on structurally similar compounds, a hypothetical odor profile is presented in Table 2.

Table 2: Hypothetical Olfactory Profile of 1,2-Cyclohexanedimethanol Diacetate

Olfactory Descriptor	Intensity (1-10)	Comments
Fruity	6	Mildly sweet, reminiscent of pear or apple.
Floral	4	Faint white floral notes.
Woody	3	A subtle, clean woody background.
Waxy	2	A slight waxy character.

## Workflow Diagram



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Caption: Experimental workflow for the hypothetical synthesis of a fragrance diester.

## Conclusion

While **Dimethyl cyclohexane-1,2-dicarboxylate** is not a recognized fragrance intermediate, this document outlines a theoretical pathway for its conversion into potentially fragrant



molecules. The provided protocols for reduction and subsequent esterification are based on standard organic synthesis methodologies. Further research, particularly sensory analysis of the resulting derivatives, would be required to validate any actual application in the field of perfumery.

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